molecular formula C7H8F7IO B1610952 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol CAS No. 89621-93-2

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol

Cat. No. B1610952
CAS RN: 89621-93-2
M. Wt: 368.03 g/mol
InChI Key: JWQJXBUCHIQJPP-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol (HFIP) is an organofluorine compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is soluble in organic solvents and has a boiling point of 103°C. HFIP is used as a reagent in organic synthesis, as a solvent, and as a reactant in the production of fluorinated compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other fluorinated compounds. In addition, HFIP has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Scientific Research Applications

Identification and Characterization

  • A study identified 5-(2-Aminopropyl)benzofuran and its isomers in internet purchased products, indicating its use in research chemicals. These chemicals were separable by gas chromatography as heptafluorobutyramide derivatives, showing the relevance of fluorinated compounds in analytical chemistry (Stańczuk et al., 2013).

Physicochemical Properties and Applications

  • A comprehensive study on the synthesis, physicochemical properties, and solid-state structures of oligothiophenes, including fluorocarbon-substituted molecules, highlighted their potential in molecular and polymeric electronics. These studies provide insight into the role of fluorocarbon substitutions like heptafluoro groups in determining molecular properties (Facchetti et al., 2004).

Structural and Chemical Analysis

  • An investigation into iodine heptafluoride, a compound structurally related to 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol, provided insights into its crystalline structure and bond lengths. Such studies are crucial for understanding the fundamental properties of heptafluorinated compounds (Marx et al., 1994).

Environmental Impact and Biotransformation

  • Research on the biotransformation of fluorotelomer alcohols in sediment systems highlighted the environmental pathways and degradation products of fluorinated compounds. This is relevant for understanding the environmental fate of compounds like 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol (Zhao et al., 2013).

Synthesis and Derivatives

  • A study focused on the synthesis of telechelic fluorinated diol from 1,6-diiodoperfluorohexane, a process relevant to the synthesis of similar heptafluorinated alcohols. Such research is crucial for developing new synthetic routes for fluorinated compounds (Lahiouhel et al., 2001).

properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoro-3-iodoheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F7IO/c8-5(9,3-4(15)1-2-16)6(10,11)7(12,13)14/h4,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQJXBUCHIQJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CC(C(C(F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546555
Record name 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89621-93-2
Record name 5,5,6,6,7,7,7-Heptafluoro-3-iodoheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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